Home > Products > Screening Compounds P39791 > Met5-enkephalin-Arg-Phe
Met5-enkephalin-Arg-Phe -

Met5-enkephalin-Arg-Phe

Catalog Number: EVT-15266022
CAS Number:
Molecular Formula: C42H56N10O9S
Molecular Weight: 877.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthesis and Endogenous Distribution of Met⁵-Enkephalin-Arg⁶-Phe⁷ (MERF)

Proenkephalin A Precursor Processing and Post-Translational Modifications

Met⁵-enkephalin-Arg⁶-Phe⁷ (MERF) is a biologically active heptapeptide derived from the larger precursor protein proenkephalin A (PENK). This precursor contains multiple copies of enkephalin-related sequences, including four copies of Met-enkephalin and one copy each of MERF (Tyr-Gly-Gly-Phe-Met-Arg-Phe) and Met-enkephalin-Arg-Gly-Leu [8]. The proteolytic processing of proenkephalin A occurs through a tightly regulated series of enzymatic steps. Initially, endopeptidases prohormone convertase 1 (PC1) and prohormone convertase 2 (PC2) cleave the precursor at specific dibasic residue sites (typically Lys-Arg or Arg-Arg). This action liberates intermediate peptides that subsequently undergo exopeptidase trimming by carboxypeptidase E (CPE), also known as enkephalin convertase, which removes C-terminal basic residues to yield bioactive peptides [8] [6].

Mass spectrometry analyses have confirmed the presence of both MERF and its metabolites in mammalian tissues, demonstrating that this processing occurs in vivo [6]. Post-translational modifications significantly influence MERF's stability and receptor interactions. The peptide is susceptible to rapid degradation by several extracellular and membrane-bound enzymes, including aminopeptidase N (APN), neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE) [8] [5]. This enzymatic susceptibility contributes to its short half-life in vivo, limiting its bioavailability and biological activity duration. Amidation of the C-terminal phenylalanine (forming MERFamide) represents a potential modification that may enhance stability, though synthetic MERFamide showed reduced biological activity in some assays compared to the native heptapeptide [5].

Table 1: Key Enzymes in MERF Biosynthesis and Degradation

EnzymeRole in MERF MetabolismEffect on MERF
Prohormone Convertase 1/2 (PC1/PC2)Proenkephalin A cleavageLiberates MERF-containing intermediates
Carboxypeptidase E (CPE)Exopeptidase processingGenerates mature MERF by removing basic residues
Aminopeptidase N (APN)DegradationCleaves N-terminal tyrosine residue
Neutral Endopeptidase (NEP)DegradationHydrolyzes peptide bonds within MERF
Angiotensin-Converting Enzyme (ACE)DegradationCleaves C-terminal dipeptides

Tissue-Specific Expression Patterns in Vertebrate Nervous and Endocrine Systems

MERF exhibits a distinct and widespread distribution pattern across vertebrate nervous and endocrine systems. Within the central nervous system (CNS), immunohistochemical and radioimmunoassay studies reveal particularly high concentrations in the striatum, cerebral cortex, olfactory tubercle, hippocampus, thalamus, periaqueductal gray, and dorsal horn of the spinal cord [8] [3] [10]. Notably, MERF-like immunoreactivity demonstrates a unique distribution pattern compared to Met-enkephalin or Leu-enkephalin, suggesting differential processing or compartmentalization within neurons. In the rat basal ganglia, MERF-like peptides are enriched in striatal output pathways, contrasting with the more uniform distribution of standard Met-enkephalin [9].

Peripherally, MERF is abundant in the adrenal medulla, where it is co-released with catecholamines during stress responses [8]. Significant expression also occurs throughout the gastrointestinal tract, localized to specific nerve fibers and enterochromaffin cells [9]. Detailed immunohistochemical mapping shows MERF-like immunoreactivity in myenteric plexus neurons, with projections extending to mucosal and smooth muscle layers, implicating it in gut motility regulation. Furthermore, MERF is present in the respiratory system, including lung tissue and bronchial epithelium [9], and in the skin, where it is expressed in differentiating keratinocytes, the outer root sheath of hair follicles, myoepithelial cells of eccrine glands, and the basement membrane separating epithelial and mesenchymal components [6].

At the cellular level, cultured human skin cells exhibit differential PENK/MERF expression: fibroblasts show the highest proenkephalin mRNA levels, followed by keratinocytes, with significantly lower expression in melanocytes and melanoma cells [6]. This tissue- and cell-specific expression pattern underscores MERF's diverse physiological roles beyond classical neurotransmission.

Table 2: MERF Distribution in Mammalian Tissues and Cell Types

Tissue/SystemSpecific LocalizationDetection Method
Central Nervous SystemStriatum, hippocampus, spinal cord dorsal hornImmunohistochemistry, RIA
Endocrine SystemAdrenal medulla chromaffin cellsRIA, HPLC-MS
Gastrointestinal TractMyenteric plexus, enterochromaffin cellsImmunohistochemistry
SkinDifferentiating keratinocytes, hair follicle outer root sheathImmunofluorescence, mass spectrometry
Respiratory SystemBronchial epithelium, lung tissueImmunohistochemistry, RIA

Age-Related and Diurnal Variations in MERF Content Across Brain Regions

MERF expression undergoes significant developmental regulation and exhibits dynamic fluctuations throughout the lifespan. Radioimmunoassay studies in rat models demonstrate striking age-dependent variations in MERF content across different brain regions and the pituitary gland. In the hypothalamus, MERF levels are substantially higher in young rats (23 days old) compared to aged counterparts (18 months old), suggesting a role in developmental processes [3]. Conversely, the pituitary gland shows an opposite pattern, with significantly increased MERF content in older rats [3]. This inverse relationship between hypothalamic and pituitary MERF content may reflect shifting regulatory mechanisms in the hypothalamo-pituitary axis during aging. Notably, other brain regions like the hippocampus, brain stem, and cortex show minimal age-related changes in MERF levels, indicating region-specific regulatory mechanisms [3].

Diurnal rhythms profoundly influence MERF expression in specific brain regions. Adult rats (2-3 months old) exhibit significant fluctuations in MERF content within the hypothalamus and striatum, with levels peaking at mid-dark phase and reaching their nadir at mid-light phase [3]. This pattern mirrors that observed for Met-enkephalin in these regions, suggesting coordinated regulation of proenkephalin-derived peptides by circadian oscillators. The pituitary intermediate/posterior lobe also demonstrates diurnal variation in Met-enkephalin content, though similar studies specifically measuring MERF in this compartment are warranted. These rhythmic fluctuations likely reflect MERF's involvement in regulating daily physiological processes, including stress responses, locomotor activity, and neuroendocrine functions that follow circadian patterns. The mechanisms driving these variations may involve rhythmic proenkephalin gene expression, activity-dependent peptide release, or diurnal changes in enzymatic processing or degradation rates.

Comparative Analysis of MERF Distribution in Mammalian vs. Non-Mammalian Species

Comparative neurobiology reveals both conserved and species-specific features of MERF expression and function across vertebrates. In mammals (rats, guinea pigs, humans), MERF is predominantly localized within the central nervous system and endocrine tissues, as previously detailed. However, studies in amphibians (frog, Rana esculenta) demonstrate broader peripheral distribution and distinct receptor binding profiles [7]. Notably, the density of specific MERF binding sites in brain membrane preparations varies significantly across species, with frogs exhibiting the highest density, followed by rats, and guinea pigs showing the lowest binding capacity [7]. This gradation corresponds to the known distribution of κ₂ opioid receptors across these species, suggesting evolutionary conservation of certain MERF-opioid receptor interactions.

Receptor binding affinity studies reveal important cross-species differences in MERF pharmacology. In rat brain membranes, [³H]MERF binds with high affinity (Kd = 10.2 ± 2.5 nM) to multiple sites, approximately half representing opioid receptors (primarily with κ₂-like characteristics) and half comprising non-opioid, naloxone-insensitive sites [10]. The opioid component lacks affinity for κ₁ sites and shows negligible interaction with μ receptors in displacement assays using selective agents. Interestingly, in frog brain, MERF binding displays higher affinity for δ and κ₂ opioid receptors compared to rat brain, with negligible binding to κ₁ sites in both species [7]. Additionally, non-opioid binding sites for MERF exist across species, including sigma₂-like sites demonstrable in rat, guinea pig, and frog brain preparations [7] [10]. These sites are characterized by their sensitivity to displacement by (-)N-allyl-normetazocine (a sigma ligand) and certain FMRF-amide analogs, suggesting evolutionary conservation of non-opioid MERF recognition sites.

Beyond receptor pharmacology, molecular studies confirm PENK gene conservation from Xenopus to mammals [6]. The presence of MERF-like peptides in amphibian brain extracts indicates early evolutionary emergence of this heptapeptide, suggesting important physiological functions conserved across vertebrate lineages. However, tissue distribution patterns differ, with non-mammalian species showing more prominent peripheral expression in organs like skin and gastrointestinal tract, potentially reflecting ancestral functions in host defense and epithelial regulation [6] [7].

Table 3: Comparative MERF Pharmacology Across Vertebrate Species

ParameterRatFrogGuinea Pig
Total [³H]MERF Binding Site Density (Bmax)468 ± 43 fmol/mgHighest among speciesLowest among species
Opioid Receptor Componentκ₂-like profileδ and κ₂ receptorsLimited data
κ₁ Receptor AffinityNegligibleNegligibleNot determined
Non-Opioid Binding (% total)~50% (sigma₂-like)~25% (cerebrum)~25% (cerebrum)
Naloxone-Resistant Binding in CerebellumPresent (kappa₂ absent)PresentAbsent (kappa₂ present)

Properties

Product Name

Met5-enkephalin-Arg-Phe

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C42H56N10O9S

Molecular Weight

877.0 g/mol

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)

InChI Key

KTQKWSPZOZKAEE-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.